4-Cbz-3-methyl-piperazin-2-one
Overview
Description
4-Cbz-3-methyl-piperazin-2-one, also known as benzyl 2-methyl-3-oxo-1-piperazinecarboxylate, is a chemical compound with the molecular formula C₁₃H₁₆N₂O₃. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other bioactive molecules. The compound is characterized by the presence of a carbobenzoxy (Cbz) protecting group attached to the nitrogen atom of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cbz-3-methyl-piperazin-2-one typically involves the protection of the piperazine nitrogen with a carbobenzoxy group, followed by the introduction of a methyl group at the 3-position of the piperazine ring. One common method involves the reaction of piperazine with benzyl chloroformate to form the carbobenzoxy-protected piperazine. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Cbz-3-methyl-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the carbobenzoxy protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group and the carbobenzoxy-protected nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used to remove the carbobenzoxy group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Free amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cbz-3-methyl-piperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to bioactive molecules.
Medicine: It serves as a building block in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cbz-3-methyl-piperazin-2-one is primarily related to its role as an intermediate in the synthesis of bioactive molecules. It acts by providing a protected piperazine moiety that can be selectively deprotected and functionalized to yield the desired pharmacologically active compounds. The carbobenzoxy group protects the nitrogen atom during synthetic transformations, allowing for selective reactions at other positions on the molecule .
Comparison with Similar Compounds
Similar Compounds
4-Cbz-piperazin-2-one: Lacks the methyl group at the 3-position.
3-methyl-piperazin-2-one: Lacks the carbobenzoxy protecting group.
4-Cbz-3-ethyl-piperazin-2-one: Contains an ethyl group instead of a methyl group at the 3-position.
Uniqueness
4-Cbz-3-methyl-piperazin-2-one is unique due to the presence of both the carbobenzoxy protecting group and the methyl group at the 3-position. This combination provides specific reactivity and stability, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
benzyl 2-methyl-3-oxopiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOPZRYPDFSHOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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